4,8,12-Trioxatridecan-1-ol

Description

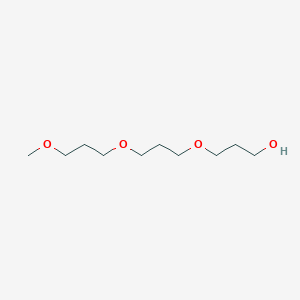

Structure

3D Structure

Properties

IUPAC Name |

3-[3-(3-methoxypropoxy)propoxy]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O4/c1-12-6-3-8-14-10-4-9-13-7-2-5-11/h11H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTBNOKQBKPUGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOCCCOCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00157003 | |

| Record name | 4,8,12-Trioxatridecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00157003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13133-29-4 | |

| Record name | 3-[3-(3-Methoxypropoxy)propoxy]-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13133-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,8,12-Trioxatridecan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013133294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,8,12-Trioxatridecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00157003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,8,12-trioxatridecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4,8,12-Trioxatridecan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 4,8,12-Trioxatridecan-1-ol, a poly(ethylene glycol) (PEG) derivative of interest in various scientific and biomedical applications. The proposed synthesis is based on the well-established Williamson ether synthesis, a robust and versatile method for the formation of ethers. This document details the probable reaction scheme, experimental protocols, and expected quantitative data.

Proposed Synthesis Pathway: Williamson Ether Synthesis

The synthesis of this compound can be efficiently achieved through a Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. In this specific synthesis, the sodium salt of triethylene glycol monomethyl ether ( 1 ) acts as the nucleophile, attacking the electrophilic carbon of 3-bromo-1-propanol ( 2 ) to form the desired product ( 3 ).

Reaction Scheme:

4,8,12-Trioxatridecan-1-ol CAS number and molecular weight

This document provides a summary of the available technical data for 4,8,12-Trioxatridecan-1-ol, focusing on its chemical identifiers and molecular properties. This information is intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is a chemical compound with the molecular formula C10H22O4.[1] Its structure is characterized by a thirteen-atom chain containing three ether linkages and a terminal hydroxyl group.

Molecular Weight: 206.28 g/mol [1]

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C10H22O4 | [1] |

| Molecular Weight | 206.28 | [1] |

| CAS Number | 13133-29-4 | [1][2] |

| Stereochemistry | Achiral | [1] |

| Defined Stereocenters | 0 | [1] |

| Charge | 0 | [1] |

Experimental Protocols and Further Research

Further research would be required to establish any biological activity, signaling pathways, or detailed experimental use cases for this compound. No peer-reviewed studies detailing specific experimental methodologies or its role in biological processes were identified.

Logical Relationship of Chemical Identifiers

The following diagram illustrates the relationship between the chemical name and its primary identifiers.

Caption: Relationship between chemical name and its key identifiers.

References

Solubility Profile of 4,8,12-Trioxatridecan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4,8,12-Trioxatridecan-1-ol. Due to a lack of specific quantitative solubility data in published literature for this compound (CAS No. 13133-29-4), this guide presents qualitative solubility information for its close structural isomer, Triethylene glycol monobutyl ether (CAS No. 143-22-6), which is expected to have very similar solubility properties. Furthermore, a detailed experimental protocol for determining solubility via the isothermal saturation method is provided to enable researchers to generate precise quantitative data for this compound in their specific solvent systems.

Core Concepts in Solubility

The solubility of a substance is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. It is defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable, homogeneous solution at a given temperature and pressure. For drug development professionals, solubility is a critical parameter that influences a drug's formulation, bioavailability, and ultimately its therapeutic efficacy. Glycol ethers, such as this compound, are valued for their unique solvency, which is attributed to the presence of both ether and alcohol functionalities, allowing them to interact with a wide range of polar and non-polar substances.

Qualitative Solubility Data

The following table summarizes the known qualitative solubility of Triethylene glycol monobutyl ether, a close structural isomer of this compound. This information serves as a strong indicator of the expected solubility profile of this compound.

| Solvent Class | Solvent Examples | Solubility Profile |

| Aqueous | Water | Soluble / Miscible |

| Alcohols | Ethanol, Methanol | Miscible |

| Ethers | Diethyl ether | Miscible |

| Ketones | Acetone | Miscible |

| Esters | Ethyl acetate | Miscible |

| Halogenated Hydrocarbons | Dichloromethane | Miscible |

Experimental Protocols

To obtain precise quantitative solubility data for this compound, the isothermal saturation method (also known as the shake-flask method) is recommended. This method is considered the "gold standard" for determining thermodynamic equilibrium solubility.

Isothermal Saturation (Shake-Flask) Method

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Glass vials with screw caps or sealed ampoules

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for concentration measurement (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC), or a calibrated refractometer)

Procedure:

-

Preparation of the Solvent System: Prepare the desired solvent or solvent mixture and allow it to reach the target experimental temperature.

-

Sample Preparation: Add an excess amount of this compound to a series of glass vials. The presence of undissolved solute is essential to ensure that equilibrium with a saturated solution is achieved.

-

Addition of Solvent: Accurately add a known volume or mass of the pre-heated solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary depending on the solvent and should be determined experimentally (typically 24 to 72 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solute to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a pre-heated syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

-

Sample Analysis: Accurately determine the mass or volume of the collected filtrate. Dilute the sample with a suitable solvent if necessary and analyze the concentration of this compound using a pre-calibrated analytical method (e.g., GC-FID or HPLC).

-

Data Calculation: Calculate the solubility of this compound in the solvent in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

Mandatory Visualization

Caption: Isothermal Saturation Method Workflow.

Spectroscopic Characterization of 4,8,12-Trioxatridecan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4,8,12-Trioxatridecan-1-ol, a polyether alcohol with the chemical formula C₁₀H₂₂O₄ and a molecular weight of 206.28 g/mol .[1] Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted spectroscopic features based on its chemical structure, which incorporates a primary alcohol and multiple ether linkages. Detailed, generalized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.

Predicted Spectroscopic Data

The following tables summarize the anticipated peak assignments for the ¹H NMR, ¹³C NMR, and IR spectra of this compound, as well as the expected fragmentation patterns in Mass Spectrometry.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.65 | t | 2H | -CH₂-OH (C1) |

| ~3.55 - 3.45 | m | 12H | -O-CH₂- (C2, C3, C5, C6, C7, C9, C10, C11) |

| ~3.30 | s | 3H | -O-CH₃ (C13) |

| ~2.50 | br s | 1H | -OH |

| ~1.80 | p | 2H | -CH₂- (C2) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~75 - 65 | -O-CH₂- |

| ~61 | -CH₂-OH (C1) |

| ~59 | -O-CH₃ (C13) |

| ~32 | -CH₂- (C2) |

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H stretch (alcohol) |

| 2950 - 2850 | Strong | C-H stretch (alkane) |

| 1150 - 1050 | Strong | C-O stretch (ether and alcohol) |

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Fragment Ion |

| 206 | [M]⁺ (Molecular Ion) |

| 189 | [M - OH]⁺ |

| 175 | [M - CH₂OH]⁺ |

| 45, 59, 73, 87, 101, 115, 129, 143 | Cleavage at C-O bonds of the polyether chain |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent will depend on the sample's solubility.

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Place the tube in the NMR spectrometer.

-

Acquire ¹H and ¹³C NMR spectra using a standard pulse program. For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr).

-

Solution: Alternatively, dissolve the sample in a solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂).

-

-

Data Acquisition:

-

Obtain a background spectrum of the salt plates or the solvent cell.

-

Place the sample in the IR spectrometer.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

Introduce a dilute solution of the sample into the mass spectrometer.

-

Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). ESI is often suitable for polar molecules and can be coupled with liquid chromatography for sample purification.

-

-

Mass Analysis:

-

The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

-

Detection and Spectrum Generation:

-

The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment specific ions and analyze the resulting daughter ions.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to 4,8,12-Trioxatridecan-1-ol: Structure, Isomerism, and Physicochemical Properties

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,8,12-Trioxatridecan-1-ol, a polyether alcohol with the molecular formula C₁₀H₂₂O₄. Due to the limited availability of experimental data for this specific positional isomer, this document leverages data from its well-characterized isomer, 3,6,9-Trioxatridecan-1-ol (commonly known as Triethylene glycol monobutyl ether), to provide a comparative context for its predicted properties and behavior. This guide covers the structural formula, discusses the various forms of isomerism, presents physicochemical data in a structured format, and outlines a plausible synthetic methodology.

Structural Elucidation and Core Chemical Information

This compound is a linear organic molecule characterized by a ten-carbon backbone interspersed with three ether linkages and terminating in a primary alcohol functional group. The oxygen atoms are located at positions 4, 8, and 12, while the hydroxyl group is at position 1.

Molecular Formula: C₁₀H₂₂O₄

Molecular Weight: 206.28 g/mol [1]

Structure: The structural formula of this compound is depicted below. The molecule is achiral and possesses no stereocenters.[1]

Chemical Identifiers:

-

SMILES: COCCCOCCCOCCCO[1]

-

InChI: InChI=1S/C10H22O4/c1-12-6-3-8-14-10-4-9-13-7-2-5-11/h11H,2-10H2,1H3[1]

-

InChIKey: GRTBNOKQBKPUGM-UHFFFAOYSA-N[1]

The structure of this compound can be visualized as follows:

References

literature review on oligo(ethylene glycol) ethers

An In-depth Technical Guide to Oligo(ethylene glycol) Ethers in Drug Development

Oligo(ethylene glycol) (OEG) ethers are a class of compounds characterized by repeating ethylene glycol units. They have garnered significant attention in the fields of chemistry, materials science, and particularly in drug development due to their unique physicochemical properties. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of OEG ethers, with a focus on their role in advancing drug delivery systems.

Synthesis of Oligo(ethylene glycol) Ethers

The synthesis of OEG ethers can be achieved through several methods, allowing for the creation of a diverse range of structures with tailored functionalities. Common synthetic strategies include Williamson ether synthesis, anionic polymerization, and click chemistry.

Williamson Ether Synthesis: This classic method is often used for creating OEG chains of defined lengths. It involves the reaction of an alcohol with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Reiteration of this process can extend the OEG chain.[1]

Anionic Polymerization: For the synthesis of longer, branched poly(ethylene glycol)s, anionic polymerization is a versatile technique. Using an initiator like trimethylolpropane allyl ether, this method allows for the creation of multi-arm PEG structures.[2]

Heterobifunctional OEGs: A key application of OEGs in drug delivery is their use as linkers, which requires different functional groups at each end of the chain.[3] These heterobifunctional OEGs are often synthesized by protecting one hydroxyl group of a symmetrical OEG, functionalizing the other, and then deprotecting and functionalizing the first group.[3] Click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient method for linking different molecules to the OEG chain.[3][4]

Physicochemical Properties

The unique properties of OEG ethers make them highly suitable for biomedical applications. They are generally water-soluble, biocompatible, and can reduce the non-specific binding of proteins to surfaces.[3][5] The E-series of glycol ethers, derived from ethylene oxide, are known for their high compatibility with water.[6]

Table 1: Key Physicochemical Properties of Oligo(ethylene glycol) Ethers

| Property | Description | Relevance in Drug Development |

| Solubility | Generally high solubility in water and a range of organic solvents.[7] | Enables formulation of poorly soluble drugs and use in aqueous biological environments. |

| Biocompatibility | Low toxicity and immunogenicity.[3] | Reduces adverse reactions and allows for safe in vivo applications. |

| Antifouling | Resists non-specific adsorption of proteins and cells.[5][8] | Prolongs circulation time of drug carriers by evading the immune system. |

| Flexibility | The ether linkages provide significant conformational freedom. | Allows for efficient binding to targets and self-assembly into nanostructures. |

| Tunability | Properties can be tailored by varying the chain length and end-group functionality.[8] | Enables the design of "smart" drug delivery systems responsive to specific stimuli. |

It is important to note that while OEGs are generally considered safe for biomedical applications, some short-chain glycol ethers have been associated with toxicity at high exposure levels, including neurological and blood effects.[9][10]

Applications in Drug Development

OEG ethers are integral to modern drug delivery systems, where they are used as linkers, in self-assembling nanocarriers, and as components of stimuli-responsive materials.

Bioconjugation and PEGylation

Short-chain OEGs are widely used as linkers to attach therapeutic agents to targeting ligands like peptides or antibodies.[3] This process, known as PEGylation, can improve the pharmacokinetic profile of drugs by increasing their circulation time and reducing enzymatic degradation.[3]

Micellar Drug Delivery

Amphiphilic block copolymers containing a hydrophilic OEG block and a hydrophobic polymer block can self-assemble in aqueous solutions to form micelles. These core-shell structures can encapsulate hydrophobic drugs, increasing their solubility and providing a vehicle for targeted delivery.[11]

Table 2: Properties of Amphotericin B-Loaded PEG-PLA Micelles [11]

| Copolymer Composition (PEG-PLA) | Mean Diameter (nm) | Critical Association Concentration (mol/L) |

| PEG2000-PLA2100 | 28.3 | 1.87 x 10⁻⁷ |

| PEG2000-PLA3100 | 35.8 | 1.45 x 10⁻⁷ |

| PEG2000-PLA4200 | 48.7 | 9.61 x 10⁻⁸ |

Thermosensitive Microgels and Liposomes

Polymers based on oligo(ethylene glycol) methacrylate (POEGMA) can exhibit a lower critical solution temperature (LCST), making them suitable for creating thermosensitive drug delivery systems.[8][12] These materials can be engineered into microgels or incorporated into liposomes that release their drug payload in response to a temperature change, for example, in the slightly warmer environment of a tumor.[12][13]

Table 3: Drug Loading and Release from OEG-based Microgels [13][14]

| Drug | Carrier System | Drug Loading Efficiency | Release Characteristics |

| Dipyridamole | Thermosensitive core-shell microgels | Increases with shell thickness | Sustained release |

| Chlorpromazine | PMMA core/OEG-based shell microgels | Not specified | Thermosensitive and sustained release up to 80 hours[14] |

| Diltiazem | PMMA core/OEG-based shell microgels | Not specified | Thermosensitive and sustained release up to 80 hours[14] |

Experimental Protocols

Synthesis of Heterobifunctional OEG Linkers

This protocol is adapted from the synthesis of azide- and alkyne-terminated OEG linkers for click chemistry applications.[3]

Materials:

-

Oligo(ethylene glycol)

-

Sodium hydride (NaH)

-

Propargyl bromide or an azide-containing alkyl halide

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the oligo(ethylene glycol) in anhydrous THF.

-

Cool the solution in an ice bath and add NaH portion-wise.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Add propargyl bromide (or other functionalized halide) dropwise and stir overnight.

-

Quench the reaction with water and extract the product with DCM.

-

Dry the organic layer with MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting mono-functionalized OEG by silica gel chromatography.

-

The remaining hydroxyl group can then be activated (e.g., with a mesylate group) for further functionalization.[3]

Preparation of Drug-Loaded Polymeric Micelles

This protocol is based on the dialysis method for preparing amphotericin B-loaded PEG-PLA micelles.[11]

Materials:

-

PEG-PLA block copolymer

-

Hydrophobic drug (e.g., Amphotericin B)

-

Dimethyl sulfoxide (DMSO)

-

Dialysis membrane (appropriate molecular weight cut-off)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Dissolve a specific amount of the PEG-PLA copolymer and the drug in DMSO.

-

Transfer the solution into a dialysis bag.

-

Dialyze against a large volume of PBS at room temperature for 24 hours, with several changes of the dialysis medium.

-

During dialysis, the solvent exchange causes the amphiphilic copolymers to self-assemble into micelles, entrapping the drug.

-

Collect the micellar solution from the dialysis bag and filter to remove any non-incorporated drug aggregates.

-

Characterize the micelles for size, drug loading, and release properties.

Characterization of Micelles

Dynamic Light Scattering (DLS): Used to determine the mean hydrodynamic diameter and size distribution of the micelles in solution.[11]

Transmission Electron Microscopy (TEM): Provides visualization of the micelle morphology, confirming their spherical and core-shell structure.[11]

Fluorescence Spectroscopy with Pyrene Probe: Used to determine the critical association concentration (CAC), which is the concentration at which micelle formation begins.[11]

Workflows and Pathways

Synthesis Workflow for Heterobifunctional OEG Linkers

This diagram illustrates the general workflow for creating OEG linkers with two different functional groups, a common strategy in bioconjugation.

Drug Encapsulation and Cellular Uptake Pathway

This diagram shows a simplified representation of how OEG-based nanoparticles are loaded with a drug and subsequently taken up by a target cell, often via endocytosis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A facile synthesis of branched poly(ethylene glycol) and its heterobifunctional derivatives - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Reactivity of Oligo(ethylene glycol)-Tethered Morita–Baylis–Hillman Dimers in the Formation of Macrocyclic Structures Showing Remarkable Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What are Glycol Ethers? - Glycol Ethers Online [glycol-ethers.eu]

- 7. Glycol Ethers Properties & Examples, Organic Solvents [sigmaaldrich.cn]

- 8. Poly(Oligo(Ethylene Glycol) Methacrylate)-Based Polymers in Biomedical Applications: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. epa.gov [epa.gov]

- 10. Clinical toxicology of ethylene glycol monoalkyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Oligo(ethylene glycol) Methacrylate Copolymer-Modified Liposomes for Temperature-Responsive Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties of 4,8,12-Trioxatridecan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical state and appearance of 4,8,12-Trioxatridecan-1-ol at Standard Temperature and Pressure (STP), along with relevant physicochemical data. The information presented herein is crucial for professionals engaged in research and development, particularly in the fields of drug formulation and materials science, where a thorough understanding of a compound's physical properties is essential for its handling, processing, and application.

Core Physicochemical Data

The physical properties of this compound have been determined using computational models. These predicted values provide a valuable estimation of the compound's behavior and are summarized in the table below. It is important to note that these are theoretical values and may differ from experimentally determined results.

| Property | Predicted Value | Unit | Method |

| Molecular Formula | C10H22O4 | - | - |

| Molecular Weight | 206.28 | g/mol | - |

| Melting Point | 56.82 | °C | Joback Method |

| 329.97 | K | Joback Method | |

| Boiling Point | 314.49 | °C | Joback Method |

| 587.64 | K | Joback Method | |

| LogP (Octanol/Water Partition Coefficient) | 0.829 | - | Crippen Method |

Physical State and Appearance at STP

Based on the predicted melting point of 56.82 °C, this compound is expected to be a solid at Standard Temperature and Pressure (STP), defined as 0 °C (273.15 K) and 1 atm.

In line with the general characteristics of long-chain alcohols, the appearance of this compound in its solid state is anticipated to be a white to off-white, waxy solid . As a liquid, it is expected to be a colorless, viscous fluid . Like many ethers and alcohols, it is likely to have a faint, characteristic odor.

Experimental Protocols

Determination of Melting Point

The melting point of a solid is a fundamental physical property used for identification and purity assessment. A common and reliable method is the use of a capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small, dry sample of the crystalline solid is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire solid has transitioned to a liquid is the final melting point. The melting range (the span between these two temperatures) is an indicator of purity.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For small quantities of a substance, the micro boiling point or Siwoloboff method is often employed.

Methodology:

-

Sample Preparation: A small volume (a few drops) of the liquid is placed in a small-diameter test tube (fusion tube).

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the fusion tube.

-

Heating: The fusion tube is attached to a thermometer and heated in a controlled manner using a heating bath (e.g., an oil bath).

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the inverted capillary. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point.

Logical Workflow for Physical State Determination

The following diagram illustrates the logical workflow for determining the physical state of a compound like this compound at STP.

Methodological & Application

Application Notes and Protocols for 4,8,12-Trioxatridecan-1-ol in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 4,8,12-Trioxatridecan-1-ol, a discrete polyethylene glycol (PEG) derivative, as a hydrophilic linker in bioconjugation. This linker is particularly valuable for improving the solubility and pharmacokinetic properties of bioconjugates, such as antibody-drug conjugates (ADCs), without introducing significant polydispersity.

Introduction

This compound is a monodisperse PEG-like molecule with a defined chain length. Its hydrophilic nature enhances the solubility of conjugated biomolecules and can reduce immunogenicity.[1][2][3] The terminal hydroxyl group of this compound is not reactive towards functional groups on biomolecules and requires chemical activation to enable its use as a crosslinker. This document outlines protocols for the activation of the terminal hydroxyl group and its subsequent use in bioconjugation reactions, with a focus on creating amine-reactive and thiol-reactive linkers.

Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C10H22O4 | [4] |

| Molecular Weight | 206.28 g/mol | [4] |

| Structure | HO-(CH2)3-O-(CH2)3-O-(CH2)3-O-CH3 | |

| Appearance | Colorless to pale yellow liquid | |

| Solubility | Soluble in water and most organic solvents | [2] |

Experimental Protocols

The following protocols describe the conversion of this compound into reactive intermediates suitable for bioconjugation.

Protocol 1: Synthesis of an Amine-Reactive NHS Ester of this compound

This protocol details the conversion of the terminal hydroxyl group to a carboxylic acid, followed by activation to an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on proteins and other biomolecules.

Workflow Diagram:

Caption: Workflow for the synthesis of an amine-reactive NHS ester.

Materials:

-

This compound

-

Succinic anhydride

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

N-Hydroxysuccinimide (NHS)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

Dichloromethane (DCM)

-

Diethyl ether

-

0.1 M HCl (ice-cold)

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

Part A: Synthesis of the Carboxylic Acid Derivative

-

Dissolve this compound (1 equivalent) and DMAP (0.1 equivalents) in anhydrous DCM.

-

Add succinic anhydride (1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 0.1 M HCl (ice-cold) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the carboxylic acid derivative.

Part B: Synthesis of the NHS Ester

-

Dissolve the carboxylic acid derivative (1 equivalent) and NHS (1.2 equivalents) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add EDC (1.2 equivalents) to the solution and stir at 0°C for 2 hours.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with ice-cold water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Quantitative Data (Representative):

| Step | Reactant | Molar Ratio | Solvent | Reaction Time | Temperature | Typical Yield |

| Carboxylation | This compound : Succinic Anhydride : DMAP | 1 : 1.2 : 0.1 | Anhydrous DCM | 12-16 hours | Room Temp. | >90% |

| NHS Ester Formation | Carboxylic Acid : NHS : EDC | 1 : 1.2 : 1.2 | Anhydrous DCM | 12-16 hours | 0°C to Room Temp. | 70-85% |

Protocol 2: Conjugation of the Amine-Reactive Linker to a Protein

This protocol describes the conjugation of the synthesized NHS ester of this compound to a model protein, such as Bovine Serum Albumin (BSA), which has accessible primary amine groups in its lysine residues and at the N-terminus.

Workflow Diagram:

Caption: Workflow for protein conjugation with the NHS ester linker.

Materials:

-

Protein (e.g., BSA)

-

Amine-Reactive NHS Ester of this compound

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

-

UV-Vis Spectrophotometer

Procedure:

-

Dissolve the protein in PBS to a final concentration of 5-10 mg/mL.

-

Dissolve the amine-reactive NHS ester in a small amount of DMSO to prepare a stock solution (e.g., 10-20 mM).

-

Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently vortexing. The final concentration of DMSO in the reaction mixture should be less than 10%.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

-

Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris-HCl) to a final concentration of 50 mM.

-

Purify the protein-linker conjugate from excess reagent and by-products using a desalting column or SEC.

-

Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and by UV-Vis spectrophotometry if the linker contains a chromophore.

Quantitative Data (Representative):

| Parameter | Value |

| Protein Concentration | 5-10 mg/mL |

| Linker:Protein Molar Ratio | 10:1 to 20:1 |

| Reaction Buffer | PBS, pH 7.4 |

| Reaction Time | 1-2 hours |

| Reaction Temperature | Room Temperature |

| Linker Incorporation (typical) | 2-5 linkers per antibody |

Protocol 3: Synthesis of a Thiol-Reactive Maleimide Derivative of this compound

This protocol outlines the conversion of this compound to a maleimide-functionalized linker for specific conjugation to thiol groups, such as those in cysteine residues of proteins.

Workflow Diagram:

Caption: Workflow for synthesizing a thiol-reactive maleimide linker.

Materials:

-

This compound

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Sodium azide (NaN3)

-

DMF

-

Triphenylphosphine (PPh3)

-

Tetrahydrofuran (THF)

-

Water

-

Maleic anhydride

-

Acetic anhydride

-

Sodium acetate

Procedure:

Part A: Conversion of Alcohol to Amine

-

Tosylation: Dissolve this compound (1 equivalent) in pyridine and cool to 0°C. Add TsCl (1.2 equivalents) portion-wise and stir at 0°C for 4-6 hours. Pour the reaction mixture into ice-water and extract with DCM. Wash the organic layer with cold 1M HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, filter, and concentrate to get the tosylated product.

-

Azide Substitution: Dissolve the tosylated intermediate (1 equivalent) in DMF and add NaN3 (3 equivalents). Heat the reaction at 80-90°C overnight. After cooling, pour the mixture into water and extract with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate to obtain the azide derivative.

-

Reduction to Amine: Dissolve the azide derivative (1 equivalent) in THF. Add PPh3 (1.2 equivalents) and stir at room temperature for 2 hours. Add water and continue stirring overnight. Concentrate the reaction mixture and purify by column chromatography to isolate the amine-terminated linker.

Part B: Maleimide Synthesis

-

Dissolve the amine-terminated linker (1 equivalent) in anhydrous DCM and add maleic anhydride (1.1 equivalents). Stir at room temperature for 2-3 hours to form the maleamic acid.

-

Remove the solvent under reduced pressure. To the resulting maleamic acid, add acetic anhydride and sodium acetate.

-

Heat the mixture at 60-70°C for 2-3 hours.

-

After cooling, pour the reaction mixture into ice-water and extract with DCM.

-

Wash the organic layer with saturated NaHCO3 and brine, dry over anhydrous Na2SO4, and concentrate.

-

Purify the maleimide-terminated linker by column chromatography.

Quantitative Data (Representative):

| Step | Key Reagents | Typical Yield |

| Tosylation | p-Toluenesulfonyl chloride | ~90% |

| Azide Substitution | Sodium azide | >95% |

| Staudinger Reduction | Triphenylphosphine | ~80-90% |

| Maleimide Formation | Maleic anhydride, Acetic anhydride | ~60-70% |

Protocol 4: Conjugation of the Thiol-Reactive Linker to a Reduced Antibody

This protocol describes the conjugation of the maleimide-functionalized linker to the thiol groups of a reduced antibody.

Workflow Diagram:

Caption: Workflow for thiol-reactive conjugation to a reduced antibody.

Materials:

-

Antibody (e.g., IgG)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Maleimide-terminated linker

-

Phosphate buffer with EDTA (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.0)

-

DMSO

-

SEC column

Procedure:

-

Dissolve the antibody in the phosphate buffer to a concentration of 5-10 mg/mL.

-

Add a 10-fold molar excess of TCEP to the antibody solution and incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

-

Remove the excess reducing agent using a desalting column, exchanging the buffer to the phosphate buffer.

-

Dissolve the maleimide-terminated linker in DMSO to prepare a stock solution.

-

Immediately add a 5- to 10-fold molar excess of the maleimide linker stock solution to the reduced antibody.

-

Incubate the reaction for 1-2 hours at room temperature.

-

Quench the reaction by adding an excess of a thiol-containing molecule like N-acetylcysteine.

-

Purify the antibody-linker conjugate using SEC.

-

Characterize the conjugate by SDS-PAGE (under non-reducing and reducing conditions) and mass spectrometry to determine the drug-to-antibody ratio (DAR).

Quantitative Data (Representative):

| Parameter | Value |

| Antibody Concentration | 5-10 mg/mL |

| Reducing Agent | TCEP (10-fold molar excess) |

| Linker:Antibody Molar Ratio | 5:1 to 10:1 |

| Reaction Buffer | Phosphate buffer with EDTA, pH 7.0 |

| Reaction Time | 1-2 hours |

| Reaction Temperature | Room Temperature |

| Typical DAR | 2-8 |

Conclusion

This compound serves as a versatile, monodisperse linker for bioconjugation. By following the detailed protocols provided, researchers can effectively synthesize amine-reactive and thiol-reactive derivatives of this linker and conjugate them to biomolecules for a variety of applications in research and drug development. The use of this discrete PEG linker can lead to more homogeneous bioconjugates with improved properties.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Maleimide Functionalized Poly(ε-caprolactone)-b-poly(ethylene glycol) (PCL-PEG-MAL): Synthesis, Nanoparticle Formation, and Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

Application of 4,8,12-Trioxatridecan-1-ol in Drug Delivery Systems: A Prospective Overview

For the attention of: Researchers, scientists, and drug development professionals.

This document addresses the application of 4,8,12-Trioxatridecan-1-ol in the field of drug delivery. Following a comprehensive review of current scientific literature and patent databases, it has been determined that there are no specific, published applications of this particular molecule in drug delivery systems.

However, based on its chemical structure as a short-chain oligo(ethylene glycol), we can project its potential utility in this field. This application note, therefore, provides a prospective overview based on the well-established roles of similar oligo(ethylene glycol) and polyethylene glycol (PEG) derivatives in pharmaceutics. The protocols and data presented are generalized from studies on these related compounds and should be considered as a hypothetical framework for the potential application of this compound.

Introduction to this compound and its Potential Role

This compound is a chemical compound with a structure analogous to a short-chain polyethylene glycol (PEG) derivative. PEG and its derivatives are widely used in medicine and pharmaceutics due to their biocompatibility, hydrophilicity, and ability to modulate the physicochemical properties of drug delivery systems. Short-chain PEGs, in particular, are of interest for their potential to influence the solubility, stability, and biological interactions of nanocarriers.

Potential applications of this compound in drug delivery systems include:

-

As a hydrophilic component in amphiphilic block copolymers: Such copolymers can self-assemble into nanoparticles or micelles for the encapsulation of hydrophobic drugs.

-

As a surface-modifying agent (PEGylation): The attachment of such molecules to the surface of nanocarriers can improve their stability in biological fluids and prolong their circulation time by reducing opsonization and clearance by the reticuloendothelial system.

-

In the synthesis of stimuli-responsive polymers: Functionalized oligo(ethylene glycols) can be incorporated into polymers that respond to environmental triggers like temperature or pH, enabling controlled drug release at the target site.

Hypothetical Application: Formulation of Drug-Loaded Nanoparticles

This section outlines a general protocol for the formulation of nanoparticles using a hypothetical block copolymer derived from this compound.

Synthesis of a Hypothetical Amphiphilic Block Copolymer

A diblock copolymer could be synthesized via ring-opening polymerization of a hydrophobic monomer (e.g., D,L-lactide) with this compound acting as the initiator.

Experimental Protocol:

-

Materials: this compound, D,L-lactide, stannous octoate (catalyst), anhydrous toluene.

-

Procedure:

-

Thoroughly dry all glassware and reagents.

-

In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound and D,L-lactide in anhydrous toluene.

-

Introduce the stannous octoate catalyst to the reaction mixture.

-

Heat the mixture to 130°C and maintain with stirring for 24 hours.

-

After cooling to ambient temperature, precipitate the synthesized polymer by adding the reaction solution dropwise into cold methanol.

-

The resulting polymer is collected by filtration and dried under vacuum.

-

Formulation of Nanoparticles via Nanoprecipitation

The synthesized block copolymer can be used to encapsulate a model hydrophobic drug.

Experimental Protocol:

-

Materials: Synthesized block copolymer, hydrophobic drug (e.g., paclitaxel), acetone, and deionized water.

-

Procedure:

-

Dissolve the block copolymer and the hydrophobic drug in acetone.

-

Add the organic phase dropwise into deionized water under vigorous stirring.

-

Continue stirring for 4-6 hours to facilitate the complete evaporation of the acetone.

-

The resulting aqueous suspension of nanoparticles can be stored at 4°C.

-

Characterization of the Formulated Nanoparticles

The physicochemical properties of the nanoparticles are critical for their performance as a drug delivery system. The following table summarizes key characterization parameters and the techniques used for their measurement.

| Parameter | Measurement Technique | Purpose |

| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the average size and size distribution of the nanoparticles. |

| Zeta Potential | Electrophoretic Light Scattering (ELS) | To assess the surface charge and predict the stability of the nanoparticle suspension. |

| Morphology | Transmission Electron Microscopy (TEM) | To visualize the shape and surface characteristics of the nanoparticles. |

| Drug Encapsulation Efficiency (EE%) | High-Performance Liquid Chromatography (HPLC) | To quantify the amount of drug successfully encapsulated within the nanoparticles. |

| Drug Loading Content (LC%) | High-Performance Liquid Chromatography (HPLC) | To determine the weight percentage of the drug relative to the total weight of the nanoparticle. |

Visualizing the Process and Concept

The following diagrams illustrate the generalized workflow for nanoparticle formulation and the conceptual mechanism of action.

Application Notes and Protocols for Nanoparticle Surface Functionalization Using PEG-Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in the development of nanomaterials for biomedical applications, including drug delivery, diagnostics, and bioimaging. The choice of surface ligand dictates the nanoparticle's stability, biocompatibility, and interaction with biological systems. 4,8,12-Trioxatridecan-1-ol is a short-chain polyethylene glycol (PEG)-like molecule that can be used to create a hydrophilic and biocompatible shell around nanoparticles. This "stealth" coating helps to prevent protein adsorption, reduce clearance by the immune system, and increase circulation time in vivo.[1][2]

These application notes provide a generalized framework for the surface functionalization of nanoparticles with hydroxyl-terminated short-chain PEG analogues like this compound. The protocols described below are based on established chemical strategies for modifying the surfaces of common nanoparticle platforms, such as gold (AuNPs) and iron oxide (IONPs) nanoparticles.

Principle of Surface Functionalization

The covalent attachment of molecules like this compound to a nanoparticle surface typically requires a two-step approach:

-

Surface Activation/Modification: The nanoparticle surface or the terminal hydroxyl group of the ligand is chemically modified to introduce a reactive functional group.

-

Conjugation: The activated nanoparticle and the ligand are reacted to form a stable covalent bond.

Due to the relatively inert nature of the terminal hydroxyl group, direct attachment to many nanoparticle surfaces is not efficient. Therefore, a common strategy involves modifying the hydroxyl group to a more reactive functional group, such as a thiol or an amine, which can readily bind to the nanoparticle surface.

Experimental Protocols

Protocol 1: Functionalization of Gold Nanoparticles (AuNPs)

Gold nanoparticles are widely used due to their unique optical properties and ease of surface modification via gold-thiol chemistry.[1] This protocol outlines the modification of this compound with a thiol group, followed by conjugation to AuNPs.

Materials:

-

This compound

-

3-Mercaptopropionic acid

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Citrate-stabilized gold nanoparticles (AuNPs) in aqueous solution

-

Ethanol

-

Deionized (DI) water

Procedure:

-

Thiolation of this compound:

-

Dissolve this compound and 3-mercaptopropionic acid in anhydrous DCM.

-

Add DCC and a catalytic amount of DMAP to the solution.

-

Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 24 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Evaporate the solvent to obtain the thiolated product. Purify by column chromatography if necessary.

-

-

Conjugation to AuNPs:

-

Add the thiolated this compound to the citrate-stabilized AuNP solution.

-

Gently mix the solution and allow it to react for 12-24 hours at room temperature.

-

Centrifuge the solution to pellet the functionalized AuNPs.

-

Remove the supernatant and resuspend the nanoparticles in DI water or a buffer of choice.

-

Repeat the washing step three times to remove any unbound ligand.

-

Store the functionalized AuNPs at 4°C.

-

Protocol 2: Functionalization of Iron Oxide Nanoparticles (IONPs)

Iron oxide nanoparticles are commonly used as contrast agents in magnetic resonance imaging (MRI) and for magnetic hyperthermia. Their surface is typically functionalized using silane chemistry.

Materials:

-

This compound

-

(3-Aminopropyl)triethoxysilane (APTES)

-

Toluene, anhydrous

-

Iron oxide nanoparticles (IONPs)

-

N,N'-Disuccinimidyl carbonate (DSC)

-

Triethylamine (TEA)

-

Dimethylformamide (DMF), anhydrous

-

Ethanol

-

Deionized (DI) water

Procedure:

-

Amine Functionalization of IONPs:

-

Disperse the IONPs in anhydrous toluene.

-

Add APTES to the nanoparticle dispersion.

-

Reflux the mixture for 12 hours under an inert atmosphere.

-

Cool the reaction to room temperature and collect the nanoparticles using a strong magnet.

-

Wash the amine-functionalized IONPs with toluene and then ethanol three times.

-

Dry the nanoparticles under vacuum.

-

-

Activation of this compound:

-

Dissolve this compound and DSC in anhydrous DMF.

-

Add TEA to the solution and stir at room temperature for 4-6 hours to form the N-hydroxysuccinimidyl carbonate ester.

-

-

Conjugation to Amine-Functionalized IONPs:

-

Disperse the amine-functionalized IONPs in anhydrous DMF.

-

Add the activated this compound solution to the IONP dispersion.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Collect the functionalized IONPs with a magnet.

-

Wash the nanoparticles with DMF and then DI water three times.

-

Resuspend the final product in DI water or a suitable buffer.

-

Characterization Data

The successful surface functionalization of nanoparticles should be confirmed by various characterization techniques. The following tables summarize the expected changes in key parameters.

Table 1: Physicochemical Characterization of Functionalized Nanoparticles

| Parameter | Before Functionalization | After Functionalization with this compound | Technique |

| Hydrodynamic Diameter | Smaller | Larger due to the added surface layer | Dynamic Light Scattering (DLS) |

| Zeta Potential | Highly negative (citrate-stabilized AuNPs) or near neutral (IONPs) | Closer to neutral, indicating shielding of the surface charge | DLS |

| Surface Plasmon Resonance (AuNPs) | Red-shift in the absorbance peak | Indicates a change in the local refractive index around the nanoparticles | UV-Vis Spectroscopy |

| Surface Chemistry | Presence of citrate or native oxide layer | Presence of characteristic peaks from the PEG-like ligand (e.g., C-O-C stretch) | Fourier-Transform Infrared Spectroscopy (FTIR) |

Visualizing the Workflow

Diagram 1: General Workflow for Nanoparticle Surface Functionalization

Caption: A generalized workflow for nanoparticle surface functionalization.

Diagram 2: Signaling Pathway for Gold Nanoparticle Functionalization

Caption: Chemical strategy for functionalizing gold nanoparticles.

Diagram 3: Logical Relationship for Iron Oxide Nanoparticle Functionalization

Caption: Logical steps for functionalizing iron oxide nanoparticles.

Conclusion

The protocols and data presented here provide a comprehensive guide for the surface functionalization of nanoparticles with hydroxyl-terminated PEG-analogues like this compound. Successful surface modification is crucial for the development of effective and safe nanomedicines. It is important to note that reaction conditions, such as concentrations, reaction times, and purification methods, may need to be optimized for specific nanoparticle systems and desired degrees of surface coverage. Thorough characterization is essential to confirm the successful conjugation and to ensure the quality and reproducibility of the functionalized nanoparticles for downstream applications in drug development and biomedical research.

References

Application Notes and Protocols: 4,8,12-Trioxatridecan-1-ol as a Linker in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of short, discrete polyethylene glycol (dPEG®) linkers, exemplified by structures like 4,8,12-Trioxatridecan-1-ol, in the development of antibody-drug conjugates (ADCs). Detailed protocols for conjugation, characterization, and evaluation of ADCs featuring these linkers are provided to guide researchers in this field.

Introduction to this compound and Discrete PEG Linkers in ADCs

This compound represents a class of short, monodisperse polyethylene glycol (PEG)-based linkers that are increasingly utilized in the design of antibody-drug conjugates. Unlike traditional polydisperse PEG linkers, discrete PEGs (dPEGs®) have a defined molecular weight and structure, which offers significant advantages in the manufacturing and characterization of ADCs.[1][2]

The primary role of a linker in an ADC is to connect a potent cytotoxic payload to a monoclonal antibody (mAb) that targets a specific tumor antigen.[3][] The properties of the linker are critical to the overall efficacy and safety of the ADC.[1][3] Short, hydrophilic dPEG® linkers, such as those structurally related to this compound, offer several key benefits:

-

Improved Hydrophilicity: Many potent cytotoxic payloads are hydrophobic. The incorporation of a hydrophilic PEG linker can mitigate the hydrophobicity of the payload, reducing the propensity for ADC aggregation and improving its solubility and stability.[2][5]

-

Enhanced Pharmacokinetics: The hydrophilic nature of the PEG linker can create a "hydration shell" around the ADC, which can reduce non-specific clearance and prolong its circulation half-life, leading to increased exposure of the tumor to the ADC.[2][6][7]

-

Higher Drug-to-Antibody Ratio (DAR): By improving the solubility and reducing aggregation, dPEG® linkers can enable the conjugation of a higher number of drug molecules per antibody without compromising the biophysical properties of the ADC.[2]

-

Reduced Immunogenicity: PEGylation can shield potential epitopes on the payload or the linker itself, potentially reducing the immunogenicity of the ADC.[2]

-

Structural Uniformity: The use of monodisperse PEG linkers results in a more homogeneous ADC product, with a well-defined structure and drug-to-antibody ratio (DAR).[1][2] This simplifies characterization and improves batch-to-batch consistency, which is a significant advantage from a regulatory perspective.[1]

ADC Design and Components

A typical ADC is composed of three main components: a monoclonal antibody, a linker, and a cytotoxic payload. The choice of each component is critical for the success of the ADC.

-

Monoclonal Antibody (mAb): The mAb provides specificity for a tumor-associated antigen, ensuring that the cytotoxic payload is delivered preferentially to cancer cells.

-

Cytotoxic Payload: These are highly potent small molecules that induce cell death. Common payloads include microtubule inhibitors (e.g., auristatins, maytansinoids) and DNA-damaging agents.

-

Linker: The linker connects the payload to the mAb. Linkers can be broadly categorized as cleavable or non-cleavable.[8][9][10]

-

Cleavable Linkers: These are designed to release the payload under specific conditions prevalent in the tumor microenvironment or within the target cell (e.g., acidic pH, presence of specific enzymes).[8][10]

-

Non-Cleavable Linkers: These linkers remain attached to the payload, and the release of the active drug relies on the degradation of the antibody within the lysosome of the target cell.[9][10]

-

The this compound structure represents a hydrophilic spacer that can be incorporated into both cleavable and non-cleavable linker designs.

Quantitative Data on the Impact of Short dPEG® Linkers

The inclusion of short, discrete PEG linkers can significantly impact the physicochemical and biological properties of an ADC. The following tables summarize key quantitative data from studies on ADCs featuring such linkers.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

| ADC Construct | PEG Length | Clearance (mL/day/kg) | In Vivo Efficacy | Reference |

| Glucuronide-MMAE ADC | No PEG | ~15 | Suboptimal | [6] |

| Glucuronide-MMAE ADC | PEG4 | ~10 | Improved | [6] |

| Glucuronide-MMAE ADC | PEG8 | ~5 | Optimal | [6] |

| Glucuronide-MMAE ADC | PEG12 | ~5 | Optimal | [6] |

| Glucuronide-MMAE ADC | PEG24 | ~5 | Optimal | [6] |

This table illustrates that increasing the PEG linker length up to a certain point (PEG8) can significantly decrease the clearance rate of the ADC, leading to improved in vivo performance.[6]

Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers

| ADC Construct | Target Cell Line | Linker Type | IC50 (nM) | Reference |

| 7300-LP2004 | SHP-77 | PEG-modified Lys-Val-Ala-PAB | 32.17 | [11] |

| 7300-LP3004 | SHP-77 | PSar-modified Lys-Val-Ala-PAB | 39.74 | [11] |

| 7300-LP1003 | SHP-77 | PEG-modified linker | 186.6 | [11] |

| 7300-Deruxtecan | SHP-77 | Standard Linker | 124.5 | [11] |

| Trastuzumab-vc-MMAE | N87 (Ag+) | Val-Cit | (Not specified, but potent) | [5] |

| ADC 4a | BT-474 (HER2+) | Disulfide rebridging | ~0.1 | [12] |

| ADC 4b | BT-474 (HER2+) | Disulfide rebridging | ~0.2 | [12] |

| ADC 4c | BT-474 (HER2+) | Disulfide rebridging | ~0.1 | [12] |

| T-DM1 | BT-474 (HER2+) | Non-cleavable | ~0.3 | [12] |

This table showcases the potent in vitro cytotoxicity of various ADCs, with IC50 values often in the nanomolar to picomolar range. The specific linker and payload combination influences the potency against different cell lines.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of ADCs utilizing a discrete PEG linker. These should be adapted and optimized for specific antibodies, payloads, and linker chemistries.

Protocol for Antibody-Drug Conjugation (Thiol-Maleimide Chemistry)

This protocol describes a common method for conjugating a maleimide-functionalized linker-payload to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)

-

Maleimide-functionalized dPEG® linker-payload

-

Dimethyl sulfoxide (DMSO)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., size-exclusion chromatography, protein A chromatography)

-

Reaction buffers (e.g., phosphate-buffered saline with EDTA)

Procedure:

-

Antibody Reduction:

-

Prepare the mAb at a concentration of 1-10 mg/mL in a suitable reaction buffer.

-

Add a calculated molar excess of TCEP to the antibody solution to partially or fully reduce the interchain disulfide bonds. A typical starting point is a 2-5 fold molar excess per disulfide bond to be reduced.

-

Incubate the reaction at room temperature or 37°C for 1-2 hours.

-

-

Drug-Linker Conjugation:

-

Dissolve the maleimide-functionalized dPEG® linker-payload in DMSO to create a stock solution.

-

Add the linker-payload solution to the reduced antibody solution. A molar excess of 1.5-3 fold of the linker-payload over the available thiol groups is a common starting point. The final concentration of DMSO in the reaction mixture should typically be kept below 10% (v/v).

-

Incubate the reaction at room temperature for 1-4 hours, protected from light.

-

-

Quenching:

-

Add a molar excess of a quenching reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups.

-

Incubate for an additional 20-30 minutes.

-

-

Purification:

-

Purify the ADC from unconjugated linker-payload and other reaction components using a suitable chromatography method. Size-exclusion chromatography (SEC) is commonly used to separate the larger ADC from smaller molecules.[] Protein A affinity chromatography can also be used for antibody-based purification.[]

-

Exchange the purified ADC into a formulation buffer suitable for storage and downstream applications.

-

Protocol for ADC Characterization

1. Drug-to-Antibody Ratio (DAR) Determination:

-

Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique to separate ADC species with different numbers of conjugated drugs. The retention time on the HIC column increases with the hydrophobicity of the ADC, allowing for the quantification of species with different DARs.[]

-

UV-Vis Spectroscopy: The DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and at a wavelength corresponding to the maximum absorbance of the payload. The molar extinction coefficients of the antibody and the payload are used in the calculation.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the intact ADC and its subunits (e.g., light chain and heavy chain after reduction), allowing for the precise determination of the DAR.[15]

2. Purity and Aggregation Analysis:

-

Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the presence of aggregates or fragments.[]

-

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE under reducing and non-reducing conditions can be used to visualize the integrity of the antibody and the successful conjugation.

Protocol for In Vitro Cytotoxicity Assay

This protocol describes a method to evaluate the potency of the ADC in killing target cancer cells in culture.

Materials:

-

Target (antigen-positive) and non-target (antigen-negative) cancer cell lines[16]

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Purified ADC and control antibodies/drugs

-

Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed the target and non-target cells into 96-well plates at a predetermined optimal density.

-

Incubate the plates overnight to allow the cells to attach.[17]

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium.

-

Remove the old medium from the cell plates and add the different concentrations of the test articles.

-

Include untreated cells as a control.

-

-

Incubation:

-

Incubate the plates for a period of 3-5 days, depending on the cell line and payload.

-

-

Cell Viability Assessment:

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

-

Protocol for In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an ADC in a mouse xenograft model.[18]

Materials:

-

Immunodeficient mice (e.g., nude or SCID)

-

Tumor cells that express the target antigen

-

Purified ADC and control vehicles

-

Calipers for tumor measurement

-

Animal housing and care facilities compliant with institutional guidelines

Procedure:

-

Tumor Implantation:

-

Animal Grouping and Treatment:

-

Randomize the mice into different treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different doses).

-

Administer the treatments intravenously (i.v.) or intraperitoneally (i.p.) according to the study design.

-

-

Tumor Growth Monitoring:

-

Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Study Endpoint and Analysis:

-

The study may be terminated when the tumors in the control group reach a certain size or after a predetermined period.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

-

Compare the tumor growth inhibition between the different treatment groups to evaluate the efficacy of the ADC.[19]

-

Signaling Pathways and Mechanism of Action

The following diagram illustrates the general mechanism of action of an ADC with a cleavable linker.

Mechanism Description:

-

Binding: The ADC circulates in the bloodstream and the monoclonal antibody component specifically binds to the target antigen expressed on the surface of a tumor cell.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis, and trafficked into endosomes.

-

Linker Cleavage: The endosome fuses with a lysosome, where the acidic environment and/or the presence of specific enzymes cleave the linker.

-

Payload Release: The active cytotoxic payload is released from the antibody into the cytoplasm of the tumor cell.

-

Cytotoxicity: The released payload exerts its cytotoxic effect, for example, by disrupting microtubules or damaging DNA, leading to cell cycle arrest and apoptosis (programmed cell death).

-

Bystander Effect: If the released payload is cell-permeable, it can diffuse out of the target cell and kill neighboring tumor cells that may not express the target antigen, a phenomenon known as the bystander effect.

Conclusion

Short, discrete PEG linkers, exemplified by the this compound structure, are valuable tools in the development of next-generation antibody-drug conjugates. Their ability to improve the hydrophilicity, pharmacokinetics, and homogeneity of ADCs addresses some of the key challenges in the field. The detailed protocols and data presented in these application notes provide a foundation for researchers to design, synthesize, and evaluate novel ADCs with enhanced therapeutic potential. Careful optimization of the linker, payload, and conjugation strategy is essential for the successful development of safe and effective ADC therapies.

References

- 1. Understanding The Effect Of Discreet PEG Linkers On ADC Structure And Binding [bioprocessonline.com]

- 2. labinsights.nl [labinsights.nl]

- 3. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. purepeg.com [purepeg.com]

- 9. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 10. biotechinformers.com [biotechinformers.com]

- 11. Design, Synthesis, and Evaluation of Camptothecin-Based Antibody–Drug Conjugates with High Hydrophilicity and Structural Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 15. enovatia.com [enovatia.com]

- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 18. 2.8. In vivo tumor xenograft studies in mice [bio-protocol.org]

- 19. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of 4,8,12-Trioxatridecan-1-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 4,8,12-Trioxatridecan-1-ol, a triethylene glycol monoethyl ether, in various matrices. The protocols are designed to be adaptable for research, quality control, and drug development applications.

Introduction

This compound, also known as triethylene glycol monoethyl ether (TGEE), is a chemical compound with applications in various industrial and pharmaceutical formulations.[1] Accurate and precise quantification of this compound is crucial for product quality assessment, safety evaluation, and pharmacokinetic studies. This document outlines protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry detection.

Analytical Methods Overview

The primary analytical methods for the quantification of this compound are based on chromatography. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method suitable for volatile and semi-volatile compounds. Derivatization may be required to improve the volatility and chromatographic peak shape of the analyte.

-

High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) Detection: A versatile technique suitable for a wide range of compounds. HPLC-UV can be used if the analyte possesses a suitable chromophore or after derivatization with a UV-absorbing agent. LC-MS/MS offers high selectivity and sensitivity for complex matrices.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analytical methods described. These values are illustrative and may vary depending on the specific instrumentation and experimental conditions.

| Parameter | GC-MS (with Derivatization) | HPLC-UV (with Derivatization) | LC-MS/MS (Direct Analysis) |

| Linear Range | 0.1 - 100 µg/mL | 0.5 - 200 µg/mL | 0.01 - 50 µg/mL |

| Limit of Detection (LOD) | 0.05 µg/mL | 0.2 µg/mL | 0.005 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.5 µg/mL | 0.01 µg/mL |

| Precision (%RSD) | < 10% | < 5% | < 15% |

| Accuracy (% Recovery) | 90 - 110% | 95 - 105% | 85 - 115% |

Experimental Protocols

Protocol 1: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation